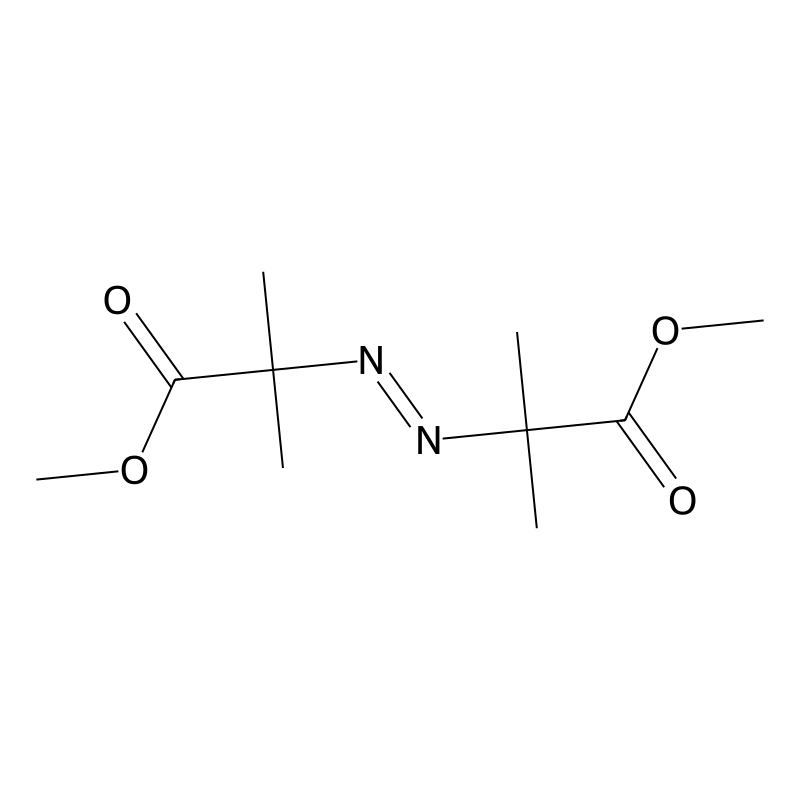

Dimethyl 2,2'-azobis(2-methylpropionate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Free Radical Initiator

Dimethyl 2,2'-azobis(2-methylpropionate), also known as dimethyl 2,2'-azobisisobutyrate (DMAB) or Iniper MAI, is a white solid commonly used as a free radical initiator in scientific research [, , ]. Free radical initiators are chemicals that decompose to generate reactive free radical species. These free radicals can then initiate polymerization reactions, which are essential for the synthesis of many polymers used in various scientific applications.

Polymerization Applications

DMAB is particularly valuable in the research field due to its several advantages:

- Thermal Decomposition: DMAB decomposes readily at moderate temperatures (around 65°C) to generate free radicals, making it suitable for various polymerization reactions conducted at these temperatures [, ].

- Solubility: DMAB exhibits good solubility in a wide range of organic solvents commonly used in polymer synthesis [, ]. This allows for its incorporation into different reaction systems.

- Non-nitrile Azo Initiator: Unlike some traditional azo initiators, DMAB does not contain nitrile groups, which can be beneficial in certain research applications where nitrile groups might interfere with the desired outcome [].

These properties make DMAB a popular choice for researchers studying and developing

- Polyols and Polyester Polyols: DMAB is a widely used initiator for the production of polyols and polyester polyols, which are essential components in the creation of polyurethanes, a class of versatile polymers used in coatings, adhesives, and elastomers [, ].

- Controlled Radical Polymerization (CRP): DMAB can be employed in certain controlled radical polymerization (CRP) techniques, such as RAFT (reversible addition-fragmentation chain transfer) polymerization, which enables researchers to control the properties of the resulting polymers with greater precision [].

Research Focus: Understanding and Optimizing Polymerization Processes

The use of DMAB in scientific research often extends beyond simply initiating polymerization. Researchers leverage DMAB to study and optimize various aspects of the polymerization process, including:

- Mechanism of Initiation: By investigating the decomposition pathway of DMAB and the nature of the generated free radicals, researchers can gain valuable insights into the initiation step of polymerization [].

- Kinetics and Control: The rate of decomposition of DMAB and its influence on the overall polymerization kinetics can be studied to develop better control over the polymerization process [].

- Polymer Properties: The influence of DMAB on the final properties of the synthesized polymers, such as molecular weight and distribution, can be explored to optimize the material for specific applications.

Dimethyl 2,2'-azobis(2-methylpropionate) is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol. It is primarily recognized as an oil-soluble azo initiator used in polymerization processes. This compound is characterized by its ability to generate free radicals, which are crucial for initiating the polymerization of various monomers, including acrylic, vinyl, and allyl types . The substance appears as slightly yellow or light yellow crystals or an oily liquid, with a melting point ranging from 22 to 28°C .

AIBME functions as a radical initiator in polymerization. During thermal decomposition, the N-N bond breaks, forming two alkoxy radicals (CH3COOCH(CH3)2•). These radicals can abstract a hydrogen atom from a monomer molecule, initiating the polymerization chain reaction.

AIBME is considered a flammable and slightly toxic compound []. It can irritate the skin and eyes upon contact. Due to its thermal instability, AIBME can decompose exothermically, posing a fire or explosion hazard if not handled properly [].

- Safety precautions include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling AIBME.

- Working in a well-ventilated area.

- Storing AIBME in a cool, dry place away from heat sources and ignition sources.

Dimethyl 2,2'-azobis(2-methylpropionate) functions as a radical initiator through thermal decomposition, leading to the generation of free radicals. These radicals can initiate polymerization reactions by attacking the double bonds of monomers. The general reaction can be summarized as follows:

- Thermal Decomposition:

- Polymerization Initiation:

This mechanism allows for controlled polymerization processes that yield high-quality polymers with desirable properties .

The synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) typically involves the reaction of azobisisobutyronitrile with methyl propionate under controlled conditions. The general synthesis pathway can be outlined as follows:

- Reactants: Azobisisobutyronitrile + Methyl Propionate

- Conditions: Heat under inert atmosphere

- Product Isolation: Purification through recrystallization or chromatography.

This method yields Dimethyl 2,2'-azobis(2-methylpropionate) with high purity levels suitable for industrial applications .

Dimethyl 2,2'-azobis(2-methylpropionate) is widely utilized in various industrial applications due to its effective radical initiation capabilities:

- Polymer Production: Used extensively in the production of acrylics and other polymers.

- Coatings: Employed in formulating high-performance coatings that require controlled polymerization.

- Liquid Crystal Displays: Its low toxicity and high transparency make it suitable for use in semiconductors and liquid crystal displays .

- Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its radical generation properties.

Studies on Dimethyl 2,2'-azobis(2-methylpropionate) have focused on its interactions with various biological molecules. The compound's ability to generate free radicals allows it to influence enzyme activity and protein stability:

- Enzyme Interactions: It can inhibit or activate enzymes through covalent modification.

- Cellular Effects: The free radicals produced can induce oxidative stress, affecting cellular signaling pathways and potentially leading to apoptosis in certain conditions .

Several compounds share structural similarities with Dimethyl 2,2'-azobis(2-methylpropionate), notably azobisisobutyronitrile and dimethyl azodicarboxylate. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 2,2'-azobis(2-methylpropionate) | C10H18N2O4 | Oil-soluble; fewer toxic by-products than AIBN |

| Azobisisobutyronitrile | C8H10N4 | Commonly used azo initiator; generates toxic by-products |

| Dimethyl azodicarboxylate | C6H10N2O4 | Less effective as radical initiator; more soluble in water |

Dimethyl 2,2'-azobis(2-methylpropionate) stands out due to its lower toxicity and higher efficiency in polymerization processes compared to traditional azo initiators like azobisisobutyronitrile .

Dimethyl 2,2'-azobis(2-methylpropionate) is systematically identified through multiple nomenclature systems and registry numbers that establish its unique chemical identity. The compound carries the Chemical Abstracts Service registry number 2589-57-3, which serves as its primary identification in chemical databases and regulatory systems. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is formally designated as 1,1'-dimethyl 2,2'-(1,2-diazenediyl)bis(2-methylpropanoate), reflecting its structural composition of two methylpropanoate units connected through a diazenediyl bridge. The molecular formula C₁₀H₁₈N₂O₄ indicates the presence of ten carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 230.26 grams per mole.

The compound exists under numerous synonymous designations that reflect both its structural characteristics and commercial applications. Alternative chemical names include dimethyl 2,2'-azobisisobutyrate, 2,2'-azobis(methyl isobutyrate), and dimethyl azobisisobutyrate, each emphasizing different aspects of its molecular architecture. Commercial designations such as V-601, used by Fujifilm Wako Pure Chemical Corporation, and other trade names like AIBME (azobisisobutyric acid methyl ester) are commonly encountered in industrial and research contexts. The compound's identification in regulatory frameworks includes its listing under the European Inventory of Existing Commercial Chemical Substances as EINECS 219-976-6 and its registration under the Registration, Evaluation, Authorization and Restriction of Chemicals regulation with the number 01-2120807902-57-0000.

Molecular Structure and Properties

The molecular architecture of dimethyl 2,2'-azobis(2-methylpropionate) centers around a symmetrical azo linkage that connects two identical 2-methylpropionate ester groups. This structural arrangement places the nitrogen-nitrogen double bond at the core of the molecule, with each nitrogen atom bonded to a quaternary carbon center bearing two methyl groups and one ester functional group. The symmetrical nature of the molecule contributes to its thermal decomposition characteristics, as the azo bond undergoes homolytic cleavage to generate two equivalent radical species and nitrogen gas. The presence of ester functional groups instead of nitrile groups distinguishes this compound from traditional azo initiators such as 2,2'-azobis(2-methylpropionitrile), providing advantages in terms of byproduct toxicity and polymer transparency.

The compound's molecular geometry and electronic structure influence its thermal stability and decomposition kinetics, with the activation energy for thermal decomposition measured at 131.2 kilojoules per mole. This activation energy value is consistent with typical azo compounds and provides predictable decomposition behavior under controlled temperature conditions. The frequency factor, expressed as the natural logarithm of the pre-exponential factor, is reported as 35.67, contributing to the overall kinetic parameters that govern the compound's behavior as a free radical source. These thermodynamic and kinetic parameters enable precise control over radical generation rates in polymerization processes, making the compound particularly valuable for applications requiring controlled molecular weight distributions and polymerization rates.

Physical Characteristics and Thermal Properties

Dimethyl 2,2'-azobis(2-methylpropionate) exhibits distinctive physical characteristics that reflect its molecular structure and intermolecular interactions. The compound typically appears as slightly yellow or light yellow crystals at room temperature, though it can also exist as an oily liquid depending on temperature and purity conditions. The melting point ranges between 22 and 28 degrees Celsius, indicating a relatively low crystalline stability that facilitates handling and dissolution in organic solvents. The predicted boiling point of 248.3 degrees Celsius, determined through computational methods, suggests significant thermal stability below decomposition temperatures.

The thermal decomposition behavior of dimethyl 2,2'-azobis(2-methylpropionate) follows well-characterized kinetics with a ten-hour half-life decomposition temperature of 66 degrees Celsius in toluene. This thermal stability profile makes the compound suitable for polymerization processes conducted at moderate temperatures while ensuring controlled radical generation. The self-accelerating decomposition temperature is reported as 35 degrees Celsius, indicating the temperature above which thermal runaway reactions may occur under adiabatic conditions. The low vapor pressure of 2.85 pascals at 20 degrees Celsius indicates minimal volatility at room temperature, contributing to handling safety and process control.

Solubility characteristics demonstrate the compound's hydrophobic nature, with complete insolubility in water but excellent solubility in various organic solvents. The logarithmic partition coefficient (Log P) value of 2.47 indicates moderate lipophilicity, consistent with its molecular structure containing both polar ester groups and nonpolar alkyl chains. These solubility properties make the compound particularly suitable for oil-soluble polymerization systems and high solid content coating applications, where uniform distribution throughout the reaction medium is essential for consistent radical generation.

Nomenclature and Identification

Dimethyl 2,2'-azobis(2-methylpropionate) presents a complex nomenclature profile reflecting its systematic chemical structure and various registration requirements across international chemical databases [9] [11]. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate, which precisely describes the molecular connectivity and functional group arrangement [9].

| Parameter | Value/Description |

|---|---|

| IUPAC Name | methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate [9] |

| Common Name | Dimethyl 2,2'-azobis(2-methylpropionate) [1] [13] |

| Trade Name | V-601 [10] [11] [13] |

| CAS Registry Number | 2589-57-3 [1] [10] |

| EINECS Number | 219-976-6 [14] |

| FDA UNII | G88X6P053W [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄ [1] [10] |

| Molecular Weight (g/mol) | 230.26 [1] [10] |

| InChI Key | ZQMHJBXHRFJKOT-UHFFFAOYSA-N [9] |

| SMILES | CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC [9] |

| MDL Number | MFCD00085253 [29] |

The compound is registered under multiple alternative systematic names that reflect different naming conventions and regulatory requirements [11] [14]. The Environmental Protection Agency designation uses the name "Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester," while the Chemical Abstracts Service employs "1,1'-Dimethyl 2,2'-(1,2-diazenediyl)bis[2-methylpropanoate]" . The European Chemicals Agency maintains the registration under "Dimethyl 2,2'-azobis(2-methylpropionate)" .

Common names and trade designations include several abbreviated forms that have gained acceptance in industrial and research contexts [10] [11] [13]. The trade name V-601 is widely used in commercial applications, while abbreviated forms such as AIBME (azobis(isobutyric acid methyl ester)), MAIB (methyl azobisisobutyrate), and DMAB (dimethyl azobisisobutyrate) appear in technical literature [10] [11] [13].

| Name Type | Name/Synonym |

|---|---|

| Systematic Name (IUPAC) | methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate [9] |

| Systematic Name (Alternative) | 2,2′-Azobis(2-methylpropionic acid) dimethyl ester [11] [29] |

| Systematic Name (Alternative) | 2,2′-(Diazene-1,2-diyl)bis(2-methylpropanoic acid) dimethyl ester [11] |

| Common Name | Dimethyl 2,2′-azobis(2-methylpropionate) [1] [13] |

| Common Name (Alternative) | Dimethyl 2,2′-azobis(isobutyrate) [11] |

| Common Name (Alternative) | Dimethyl azobisisobutyrate [9] [11] |

| Trade Name | V-601 [10] [11] [13] |

| Abbreviated Name | AIBME [10] [13] |

| Abbreviated Name | MAIB [10] [13] |

| Registry Name (EPA) | Propanoic acid, 2,2′-(1,2-diazenediyl)bis[2-methyl-, 1,1′-dimethyl ester |

| Registry Name (CAS) | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] |

The compound's physical characteristics support its identification through standard analytical methods [1] [10] [13]. It appears as white to light yellow crystals or an oily liquid at room temperature, with a melting point range of 22-28°C [1] [10] [13]. The predicted boiling point is 248.3±25.0°C, and the compound exhibits complete insolubility in water while demonstrating excellent solubility in organic solvents [1] [10].

Chemical Classification in Azo Compound Family

Dimethyl 2,2'-azobis(2-methylpropionate) belongs to the azo compound family, characterized by the presence of the diazenyl functional group (-N=N-) that serves as the central structural motif [16] [17] [35]. Azo compounds are organic molecules bearing the functional group R-N=N-R', where R and R' can be either aryl or alkyl groups, and they represent a commercially important class of compounds with diverse applications [16] [19] [35].

Within the broader azo compound classification, dimethyl 2,2'-azobis(2-methylpropionate) is specifically categorized as an aliphatic azo compound, distinguishing it from the more common aromatic azo compounds used primarily as dyes [16] [17] [36]. This classification is significant because aliphatic azo compounds exhibit markedly different chemical and physical properties compared to their aromatic counterparts [36] [38]. While aromatic azo compounds typically display vivid colors due to extended π-conjugation systems, aliphatic azo compounds like dimethyl 2,2'-azobis(2-methylpropionate) are generally colorless or only lightly colored [16] [17] [36].

| Classification Category | Classification | Description/Characteristics |

|---|---|---|

| Functional Group | Azo compound (-N=N-) | Contains the characteristic diazenyl group (-N=N-) linking two carbon centers [16] [17] |

| Structural Type | Aliphatic azo compound | Both substituents are aliphatic groups (non-aromatic carbon chains) [36] [38] |

| Substitution Type | Symmetrical azo compound | Both sides of the azo bridge have identical substituent groups [1] |

| Stability Class | Thermally labile compound | Decomposes readily at elevated temperatures (>60°C) [10] [13] |

| Application Category | Radical initiator | Used to initiate free radical polymerization reactions [10] [13] [27] |

| Chemical Family | Azobis ester | Member of the azobis ester family of azo compounds [10] [13] |

| Subclass | Diester derivative | Contains two ester functional groups (-COO-) [9] |

| Initiator Type | Oil-soluble initiator | Soluble in organic solvents, insoluble in water [1] [10] [13] |

| Solubility Class | Hydrophobic compound | Lipophilic character due to alkyl and ester groups [1] [10] |

| Thermal Behavior | Thermally decomposable | Releases nitrogen gas upon thermal decomposition [10] [13] |

The symmetrical nature of dimethyl 2,2'-azobis(2-methylpropionate) places it within a specific subclass of azo compounds where both substituents attached to the nitrogen atoms are identical [1] . This symmetrical arrangement contributes to the compound's stability and predictable decomposition behavior, making it particularly valuable for controlled radical generation applications [10] [13].

From a functional perspective, dimethyl 2,2'-azobis(2-methylpropionate) is classified as a radical initiator, specifically an oil-soluble azo polymerization initiator [10] [13] [27]. This classification reflects its primary industrial application in initiating free radical polymerization reactions through thermal decomposition that generates carbon-centered radicals and releases nitrogen gas [10] [13]. The compound's ability to decompose at moderate temperatures (66°C for 10-hour half-life in toluene) makes it suitable for polymerization processes that require controlled radical generation [10] [13].

The chemical classification also encompasses the compound's position within the azobis ester family, a specialized group of azo compounds that contain ester functional groups adjacent to the azo linkage [10] [13]. This structural feature influences both the compound's solubility characteristics and its decomposition products, contributing to its classification as a nitrile-free alternative to traditional azo initiators [10] [13] [27]. The ester groups provide enhanced solubility in organic media while ensuring that decomposition products are less toxic than those generated by nitrile-containing azo compounds [10] [13].

Dimethyl 2,2'-azobis(2-methylpropionate) is an organic azo compound with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol [1] [2] [3]. The compound is identified by CAS number 2589-57-3 and possesses the IUPAC name methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate [4] [5]. The structural formula can be represented as (CH₃)₂C(COOCH₃)-N=N-C(CH₃)₂(COOCH₃), revealing a symmetric molecule composed of two methylpropionate groups connected by a central azo bridge (-N=N-) [1] [2] .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] [2] [3] |

| Molecular Weight | 230.26 g/mol | [1] [2] [3] |

| CAS Number | 2589-57-3 | [1] [2] [3] |

| EINECS Number | 219-976-6 | [2] [7] |

| MDL Number | MFCD00085253 | [1] [8] |

The molecular structure contains several key structural features that define its chemical behavior. The compound possesses two quaternary carbon centers, each bearing two methyl groups and one ester group [1] . The central azo group (-N=N-) represents the most chemically significant functional group, responsible for the compound's radical-generating properties [1] . The molecule contains a total of eight methyl groups, two ester functional groups, and exhibits no internal symmetry elements [9] [10].

Physical State and Appearance

Dimethyl 2,2'-azobis(2-methylpropionate) typically appears as a white to off-white crystalline powder or low melting solid at room temperature [11] [8] [12]. Some commercial samples may exhibit a slight light yellow coloration [3] [13] [12]. The compound is characterized by its relatively low melting point range of 22-28°C, which places it at the boundary between solid and liquid states under ambient conditions [1] [3] [14] [8].

| Physical Property | Value | Source |

|---|---|---|

| Appearance | White to off-white crystalline powder | [11] [8] |

| Melting Point | 22-28°C | [1] [3] [14] [8] |

| Physical State | Low melting solid | [11] |

| Color | White to light yellow | [3] [13] [12] |

The compound exhibits typical characteristics of organic azo compounds, being odorless and presenting as a fine crystalline powder in its pure form [11]. The relatively low melting point is attributed to the molecular structure, which lacks strong intermolecular interactions such as hydrogen bonding, allowing for easier disruption of crystal lattice forces [15].

Thermodynamic Properties

The thermodynamic properties of Dimethyl 2,2'-azobis(2-methylpropionate) reflect its thermal lability and decomposition characteristics. The compound has a predicted boiling point of 248.3±25.0°C at standard atmospheric pressure [1] [3] [14]. However, practical heating is limited by its thermal decomposition temperature of approximately 66°C [13] [16].

| Thermodynamic Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 248.3±25.0°C | Predicted, 760 mmHg | [1] [3] [14] |

| Decomposition Temperature | 66°C | 10-hour half-life | [16] |

| Flash Point | 77.7±17.6°C | Predicted | [14] [17] |

| Vapor Pressure | 2.85 Pa | 20°C | [1] [3] [8] |

The thermal stability profile shows that the compound undergoes decomposition at relatively low temperatures, with a 10-hour half-life at 66°C in toluene solution [16]. This thermal lability is characteristic of azo compounds and is the basis for their use as thermal radical initiators .

Density and Refractive Properties

The density of Dimethyl 2,2'-azobis(2-methylpropionate) is predicted to be 1.06±0.1 g/cm³ at standard conditions [1] [3] [8]. This relatively low density is consistent with the predominantly aliphatic character of the molecule and the presence of ester functional groups [1] [3].

| Property | Value | Method | Reference |

|---|---|---|---|

| Density | 1.06±0.1 g/cm³ | Predicted | [1] [3] [8] |

| Refractive Index | 1.459-1.460 | Experimental | [15] [19] |

| Exact Mass | 230.126657 Da | Mass spectrometry | [4] |

The refractive index values reported range from 1.459 to 1.460, indicating moderate optical density [15] [19]. The exact mass of 230.126657 Da has been determined by high-resolution mass spectrometry [4].

Solubility and Partition Properties

Dimethyl 2,2'-azobis(2-methylpropionate) exhibits characteristic lipophilic behavior, being insoluble in water but readily soluble in organic solvents [1] [3] [14] [8]. The compound's LogP value of 2.47 at 25°C indicates moderate lipophilicity, making it suitable for use in organic polymerization systems [1] [8].

| Solvent Type | Solubility | LogP Value | Reference |

|---|---|---|---|

| Water | Insoluble | - | [1] [3] [14] [8] |

| Organic Solvents | Soluble | 2.47 (25°C) | [1] [8] |

| Methanol | Soluble | - | [16] |

Detailed solubility studies have been conducted in fifteen pure solvents, including cyclohexane, dichloromethane, diethyl ether, acetone, tetrahydrofuran, ethyl acetate, tetrachloromethane, acetonitrile, methylbenzene, and various alcohols [20] [21] [22]. The solubility behavior shows temperature dependence, with alcohol solvents showing higher temperature sensitivity between 278.15 and 293.15 K [20] [22].

Molecular Geometry and Structural Configuration

The molecular geometry of Dimethyl 2,2'-azobis(2-methylpropionate) is characterized by a central azo bridge with approximately planar geometry around the N=N double bond [9] [10]. The compound exists predominantly in the E configuration, with one E/Z configuration center present in the molecule [9] [10].

| Geometric Feature | Description | Significance |

|---|---|---|

| Azo Bridge Geometry | E configuration, planar | Determines stability and reactivity |

| C-N-N Bond Angles | Approximately 120° | Influences molecular geometry |

| Quaternary Carbon Centers | Tetrahedral geometry | Provides steric bulk |

| Overall Shape | Extended linear structure | Affects solid-state packing |

The molecule contains no chiral centers and exhibits no optical activity [9] [10]. The presence of one E/Z center allows for potential geometric isomerism, though the E isomer is thermodynamically favored [9] [10]. The quaternary carbon centers adopt tetrahedral geometry with minimal steric interactions due to the symmetric structure.

Electronic and Spectroscopic Properties

The electronic structure of Dimethyl 2,2'-azobis(2-methylpropionate) is dominated by the azo chromophore, which contributes to its light sensitivity and UV absorption characteristics . The polar surface area of 77.32 Ų reflects the contribution of the ester oxygen atoms to the molecule's polarity [14].

| Electronic Property | Value | Significance | Reference |

|---|---|---|---|

| Polar Surface Area | 77.32 Ų | Molecular polarity | [14] |

| Heavy Atom Count | 16 | Molecular complexity | |

| Hydrogen Bond Acceptors | 4 | Intermolecular interactions | |

| Hydrogen Bond Donors | 0 | Limited H-bonding |

The compound contains four hydrogen bond acceptor sites (ester oxygens) but no hydrogen bond donor capabilities, limiting its ability to form strong intermolecular hydrogen bonds . This characteristic contributes to its relatively low melting point and good solubility in organic solvents.

XLogP3

UNII

GHS Hazard Statements

H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H373 (75%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H412 (12.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard